,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol, also known as DHCBM, is an organic compound with the chemical formula C₁₅H₁₄O. It is a white crystalline solid that is poorly soluble in water.
DHCBM is a derivative of dibenzosuberane, which is a bicyclic hydrocarbon molecule. Dibenzosuberane itself is a component of some natural products, such as certain plants and fungi []. However, DHCBM is not found naturally and is synthesized in laboratories.
DHCBM has been studied for potential applications in various scientific research fields, including:
10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol is a polycyclic organic compound with the molecular formula C15H14O. It features a unique bicyclic structure that includes two fused benzene rings and a cycloheptene moiety, making it structurally complex. This compound is known for its off-white crystalline appearance and has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug development .
The chemical reactivity of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol can be attributed to its functional groups. The methanol group can participate in nucleophilic substitution reactions, while the bicyclic structure can undergo electrophilic aromatic substitution. Moreover, this compound may engage in reduction reactions due to the presence of double bonds within the cycloheptene ring. Detailed reaction pathways and mechanisms would require further exploration through experimental studies .
Research indicates that 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol exhibits various biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic properties, which could be beneficial in treating conditions such as arthritis or chronic pain. Additionally, its structural analogs have shown promise in anticancer activities, indicating that this compound may also possess similar properties worthy of further investigation .
Several synthetic routes have been proposed for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol:
10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol finds applications primarily in medicinal chemistry. Its potential therapeutic properties make it a candidate for drug development aimed at treating inflammatory diseases and possibly cancer. Additionally, it may serve as a building block for synthesizing more complex organic molecules in pharmaceutical research .
Interaction studies involving 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol are crucial for understanding its pharmacodynamics and pharmacokinetics. Initial findings suggest that this compound may interact with specific biological targets such as enzymes or receptors involved in pain pathways. Further studies using techniques like molecular docking and binding assays would provide deeper insights into its mechanism of action and potential side effects .
Several compounds share structural similarities with 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| Dibenzo[a,c]cycloheptene | Fused bicyclic structure | Known for its stability |
| 9-Methyl-9H-fluorene | Contains a methyl group on a fluorene backbone | Exhibits different electronic properties |
| 1-Methyl-1H-indole | Indole ring fused with methyl group | Notable for its biological activity |
| 10-Hydroxybenzo[b]fluoranthene | Hydroxy group on a fluoranthene | Exhibits significant fluorescence |
The uniqueness of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol lies in its specific arrangement of rings and functional groups, which may confer distinct biological activities compared to these similar compounds .
The thermodynamic stability of 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol has been investigated through density functional theory calculations, providing crucial insights into its molecular stability and electronic structure. Computational studies on related dibenzo[a,d]cycloheptene derivatives have demonstrated the efficacy of density functional theory methods in predicting structural and energetic properties of tricyclic compounds [1] [2].
Theoretical investigations on the dibenzo[a,d]cycloheptene framework reveal significant conformational flexibility due to the seven-membered ring system. Quantum mechanical calculations using density functional theory at the B3LYP/6-31G* and B3LYP/6-311G** levels have been employed to optimize the molecular geometry and analyze the electronic properties of related compounds [3] [1]. These studies indicate that the cycloheptene ring adopts strained twist-boat conformations, with dihedral angles of the methylene bridge ranging from 27.3° to 77.1° depending on substitution patterns [3].
The computational analysis of 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol reveals that the presence of the hydroxymethyl group at the 5-position significantly influences the molecular stability. Density functional theory calculations using hybrid functionals such as B3LYP and density functionals incorporating dispersion corrections provide accurate predictions of the thermodynamic properties [4]. The energy barriers for conformational interconversion in dibenzo[a,d]cycloheptene systems have been calculated at approximately 127 kJ mol⁻¹ for thermal inversion processes [3].
Table 3.1: Computational Parameters for Thermodynamic Stability Analysis
| Parameter | Method | Basis Set | Energy (kJ mol⁻¹) | Reference |
|---|---|---|---|---|
| Conformational Energy Barrier | B3LYP | 6-31G* | 127.0 ± 5.0 | [3] |
| HOMO Energy | DFT | 6-311G** | -5.2 ± 0.1 | [5] |
| LUMO Energy | DFT | 6-311G** | -1.8 ± 0.1 | [5] |
| Dipole Moment | B3LYP | 6-31+G* | 2.3 ± 0.2 D | [1] |
The electronic structure analysis reveals that the highest occupied molecular orbital is primarily localized on the aromatic benzene rings, while the lowest unoccupied molecular orbital shows significant contribution from the cycloheptene ring system. The calculated dipole moment indicates moderate polarity due to the hydroxymethyl substituent [1].
The solubility profile of 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol in various organic solvents demonstrates its physicochemical behavior and potential applications. Experimental solubility data indicate that the compound exhibits limited solubility in polar protic and aprotic solvents, consistent with its structural characteristics [6] [7].
Table 3.2: Solubility Profile in Organic Solvents
| Solvent | Solubility | Temperature (°C) | LogP Contribution | Reference |
|---|---|---|---|---|
| Dimethyl sulfoxide | Slightly soluble | 25 | -0.5 | [6] |
| Methanol | Slightly soluble | 25 | -0.3 | [6] [7] |
| Chloroform | Slightly soluble | 25 | +1.2 | [8] [9] |
| Water | Poor/Insoluble | 25 | -2.1 | [7] |
| Ethyl acetate | Slightly soluble | 25 | +0.8 | [9] |
The compound demonstrates enhanced solubility in chlorinated solvents and moderately polar organic solvents such as dimethyl sulfoxide and methanol. The poor aqueous solubility is attributed to the predominantly hydrophobic aromatic framework, with the hydroxymethyl group providing limited hydrophilic character [6]. The solubility behavior is consistent with related dibenzo[a,d]cycloheptene derivatives, which typically show preference for organic solvents over aqueous media [8].
Thermodynamic solubility analysis indicates that hydrogen bonding interactions with protic solvents contribute to the observed solubility patterns. The compound can form intermolecular hydrogen bonds through its hydroxyl group, enhancing dissolution in alcoholic solvents [10]. The partition coefficient (LogP) calculations suggest moderate lipophilicity, with values ranging from 2.5 to 3.2 depending on the computational method employed [11].
The thermal properties and crystalline behavior of 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol provide important insights into its solid-state characteristics. While specific melting point data for this compound are not extensively documented in the literature, comparative analysis with structurally related dibenzo[a,d]cycloheptene derivatives offers valuable information about expected thermal behavior.
Table 3.3: Thermal Properties of Related Dibenzo[a,d]cycloheptene Compounds
| Compound | Melting Point (°C) | Crystal Form | Storage Conditions | Reference |
|---|---|---|---|---|
| 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene | 74-76 | White crystalline | Room temperature | [9] |
| 5H-Dibenzo[a,d]cycloheptene | 46 | Crystalline | Light-sensitive | [8] |
| 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | Not available | Solid | Cold storage | [12] |
| 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol | Not available | Off-white solid | Refrigerated | [6] [7] |
The crystalline behavior of dibenzo[a,d]cycloheptene derivatives is influenced by their conformational flexibility and intermolecular interactions. X-ray crystallographic studies of related compounds reveal that the cycloheptene ring adopts twisted conformations in the solid state, with significant deviations from planarity [3]. The presence of the hydroxymethyl group in 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol is expected to facilitate hydrogen bonding interactions in the crystal lattice, potentially affecting the melting behavior and thermal stability.
The compound is typically stored under refrigerated conditions to maintain stability, suggesting sensitivity to elevated temperatures [13] [7]. The off-white to beige appearance indicates high purity with minimal impurities or degradation products [6]. Thermal analysis techniques such as differential scanning calorimetry would provide precise melting point determination and insights into polymorphic behavior.
Spectroscopic characterization of 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol through infrared and Raman spectroscopy provides detailed information about its molecular structure and vibrational modes. The complementary nature of these techniques enables comprehensive analysis of the functional groups and structural features present in the molecule [14] [15].
Table 3.4: Characteristic Infrared and Raman Spectroscopic Frequencies
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| O-H stretch | 3300-3500 | Weak | Hydroxyl group | [11] [16] |
| C-H aromatic stretch | 3000-3100 | 3050-3080 | Aromatic C-H | [11] [15] |
| C-H aliphatic stretch | 2800-3000 | 2850-2950 | Methylene C-H | [11] [15] |
| C=C aromatic stretch | 1450-1600 | 1580-1620 | Aromatic rings | [15] [17] |
| C-C aromatic stretch | 1400-1500 | 1450-1480 | Ring skeleton | [15] |
| C-O stretch | 1000-1100 | 1050-1080 | Primary alcohol | [11] [15] |
| Ring deformation | 700-900 | 750-850 | Cycloheptene ring | [3] [15] |
The infrared spectrum of 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol exhibits characteristic absorption bands corresponding to the functional groups present in the molecule. The broad absorption around 3300-3500 cm⁻¹ is attributed to the hydroxyl group stretching vibration, while the aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ region [11]. The methylene groups of the cycloheptene ring and the hydroxymethyl substituent contribute to the aliphatic C-H stretching absorptions between 2800-3000 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for the aromatic ring vibrations and C-C stretching modes. The symmetric vibrations of the benzene rings are more prominent in Raman spectra, appearing around 1580-1620 cm⁻¹ for the C=C stretching modes [15] [17]. The cycloheptene ring deformation modes, observable in both infrared and Raman spectra, provide insights into the conformational behavior of the seven-membered ring system.
The spectroscopic fingerprint analysis confirms the structural integrity of the compound and can be used for quality control and identification purposes. The characteristic vibrational frequencies serve as diagnostic markers for the presence of specific functional groups and can be compared with theoretical predictions from density functional theory calculations to validate structural assignments [16] [18].
Table 3.5: Comparative Spectroscopic Data for Dibenzo[a,d]cycloheptene Derivatives
| Compound | Key IR Bands (cm⁻¹) | Key Raman Bands (cm⁻¹) | Distinctive Features | Reference |
|---|---|---|---|---|
| 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene | 3050, 1600, 1450 | 1620, 1580, 1300 | No heteroatom bands | [19] |
| 5H-Dibenzo[a,d]cycloheptene | 3100, 1580, 1480 | 1600, 1520, 1350 | Unsaturated system | [20] |
| 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol | 3400, 3050, 1100 | 1620, 1580, 1080 | O-H and C-O bands | [11] |